2,4-Dichloro-6-(methoxymethyl)pyrimidine CAS number
2,4-Dichloro-6-(methoxymethyl)pyrimidine CAS number
An In-Depth Technical Guide to 2,4-Dichloro-6-(methoxymethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Scaffold
2,4-Dichloro-6-(methoxymethyl)pyrimidine, identified by the CAS Number 1037543-27-3 , is a key heterocyclic building block in modern medicinal chemistry.[1] Its pyrimidine core is a privileged scaffold, found in the fundamental structures of DNA and RNA, and has been leveraged by chemists to develop a multitude of therapeutic agents.[2] This guide provides a detailed overview of its chemical properties, reactivity, synthetic applications, and safe handling protocols, offering field-proven insights for its effective use in research and drug development. The strategic placement of two distinct chlorine atoms and a methoxymethyl group provides a platform for sequential, regioselective functionalization, making it an invaluable intermediate for constructing complex molecular architectures, particularly in the realm of kinase inhibitor discovery.
Physicochemical and Structural Properties
The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. 2,4-Dichloro-6-(methoxymethyl)pyrimidine is a solid at room temperature, and its key characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 1037543-27-3 | [1] |
| Molecular Formula | C₆H₆Cl₂N₂O | [1] |
| Molecular Weight | 193.03 g/mol | [1] |
| SMILES | COCC1=CC(=NC(=N1)Cl)Cl | [1] |
| Purity | Typically ≥98% | [1] |
| Topological Polar Surface Area (TPSA) | 35.01 Ų | [1] |
| LogP | 1.9298 | [1] |
Core Reactivity: A Tale of Two Chlorines
The synthetic power of 2,4-Dichloro-6-(methoxymethyl)pyrimidine lies in the differential reactivity of its two chlorine atoms at the C2 and C4 positions. This selectivity is the cornerstone of its application as a versatile building block. The pyrimidine ring is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SNAr), which is the primary pathway for its functionalization.
Generally, for 2,4-dichloropyrimidine systems, the chlorine at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position.[3][4] This phenomenon is governed by fundamental electronic principles:
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Stabilization of the Meisenheimer Intermediate: Attack at the C4 position allows the negative charge of the intermediate (the Meisenheimer complex) to be delocalized onto the N1 nitrogen atom, a highly stabilizing resonance structure. Attack at the C2 position allows delocalization to N1 and N3, but the C4 pathway is generally favored.[5]
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Frontier Molecular Orbital (FMO) Theory: The Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring typically has a larger coefficient at the C4 and C6 positions compared to the C2 position.[5] This indicates that the C4 position is the more electrophilic site and thus the preferred target for nucleophilic attack.
The presence of the methoxymethyl group at C6, being a weakly electron-donating group, subtly modulates this reactivity but does not typically reverse the inherent C4 preference. This allows for a controlled, stepwise synthesis where the C4 position can be selectively functionalized first, followed by a subsequent, often more forcing, reaction at the C2 position.
Caption: Regioselectivity in SNAr reactions of the dichloropyrimidine core.
Synthetic Applications in Drug Discovery
The dichloropyrimidine scaffold is a cornerstone in the development of targeted therapies, especially kinase inhibitors. Derivatives of the closely related 2,4-dichloro-6-methylpyrimidine have been successfully designed as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) for the treatment of non-small cell lung cancer (NSCLC).[6] The pyrimidine core acts as a hinge-binding motif, a critical interaction for anchoring the inhibitor within the ATP-binding pocket of the kinase.
The synthetic utility of 2,4-Dichloro-6-(methoxymethyl)pyrimidine allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. A typical synthetic strategy involves:
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Selective C4 Amination: An initial SNAr reaction with a desired amine to install a key pharmacophoric element.
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C2 Functionalization: A subsequent reaction at the C2 position, often via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) or another SNAr, to introduce a second group that can modulate solubility or target specific pockets of the enzyme.[3]
Experimental Protocol: Selective C4 Amination
This protocol describes a representative, self-validating procedure for the selective substitution at the C4 position.
Objective: To synthesize 2-chloro-6-(methoxymethyl)-N-phenylpyrimidin-4-amine from 2,4-dichloro-6-(methoxymethyl)pyrimidine and aniline.
Materials:
-
2,4-Dichloro-6-(methoxymethyl)pyrimidine (1.0 eq)
-
Aniline (1.1 eq)
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Diisopropylethylamine (DIPEA) (2.0 eq)
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2-Propanol (or another suitable high-boiling solvent)
-
Ethyl acetate, Hexanes (for chromatography)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloro-6-(methoxymethyl)pyrimidine.
-
Solvent and Reagents: Add 2-propanol to dissolve the starting material. Sequentially add aniline followed by DIPEA.
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Heating and Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
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Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to afford the pure product.
Caption: Experimental workflow for a selective C4 amination reaction.
Safety, Handling, and Storage
2,4-Dichloro-6-(methoxymethyl)pyrimidine is a hazardous substance and must be handled with appropriate precautions.[1]
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GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).[1]
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Signal Word: Danger.[1]
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Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves, a lab coat, and safety goggles.[7]
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Handling: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.[7]
-
Storage: Store at -20°C in a tightly sealed container, away from moisture and oxidizing agents.[1]
Conclusion
2,4-Dichloro-6-(methoxymethyl)pyrimidine is a high-value intermediate for drug discovery and chemical synthesis. Its well-defined regiochemical reactivity allows for the controlled and predictable construction of complex, substituted pyrimidines. By understanding the principles of its SNAr chemistry and adhering to strict safety protocols, researchers can effectively leverage this compound to build novel molecular entities with significant therapeutic potential.
References
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Gong, Y., et al. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie, e2300736. [Link]
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Capot Chemical. (n.d.). Material Safety Data Sheet: 2,4-dichloro-6-methoxypyrimidine. Retrieved from Capot Chemical website. [Link]
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Kuo, G.-H., et al. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 7(15), 3371–3374. [Link]
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Taylor, R. D., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(21), 7593. [Link]
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Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from Wavefunction, Inc. website. [Link]
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Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from Chemistry Stack Exchange. [Link]
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